molecular formula C31H33BBrO2P B7907830 Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane

Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane

Cat. No.: B7907830
M. Wt: 559.3 g/mol
InChI Key: DSUAINFNUMVRLB-UHFFFAOYSA-N
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Description

Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda⁵-phosphane (CAS: 1169942-85-1) is a specialized organoboron-phosphorus hybrid compound with the molecular formula C₃₁H₃₃BBrO₂P and a molecular weight of 559.28 g/mol . Structurally, it features a triphenylphosphorane core linked to a benzyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This compound is primarily utilized as a lipidogenesis inhibitor for treating dyslipidemia and cancer, and its boronate ester group enables applications in positron emission tomography (PET) imaging via fluorination .

Safety data indicate it carries hazard code Xi (irritant), with risk statements H36/37/38 (irritating to eyes, respiratory system, and skin) and a WGK 3 classification (highly water-hazardous) . Commercial suppliers such as LEAP Chem and TRC offer it at prices around $60.00/100 mg .

Properties

IUPAC Name

bromo-triphenyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33BBrO2P/c1-30(2)31(3,4)35-32(34-30)26-16-14-15-25(23-26)24-36(33,27-17-8-5-9-18-27,28-19-10-6-11-20-28)29-21-12-7-13-22-29/h5-23H,24H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUAINFNUMVRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CP(C3=CC=CC=C3)(C4=CC=CC=C4)(C5=CC=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33BBrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester moiety is synthesized by reacting 3-bromobenzyl alcohol with pinacol and boron trichloride.

    Phosphane Formation: The triphenylphosphane moiety is introduced by reacting triphenylphosphine with the boronate ester under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane undergoes various types of reactions, including:

    Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.

    Substitution: The bromine atom can be substituted in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Biaryl compounds when used in Suzuki-Miyaura coupling.

Scientific Research Applications

Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane has several applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Could be used in the development of pharmaceuticals through its role in organic synthesis.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronate ester moiety acts as a nucleophile, while the bromine atom serves as a leaving group in substitution reactions. The phosphane moiety can stabilize transition states and intermediates, facilitating the reaction process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a phosphorane core and boronate ester functionality. Below is a comparative analysis with analogous organoboron derivatives:

Table 1: Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda⁵-phosphane (1169942-85-1) C₃₁H₃₃BBrO₂P 559.28 Triphenylphosphorane, pinacol boronate ester Lipidogenesis inhibition, PET imaging
2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1030832-72-4) C₁₄H₁₇BBrF₃O₂ 314.99 Bromomethyl, trifluoromethyl Intermediate for cross-coupling reactions
2-[5-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1256360-47-0) C₁₃H₁₇BBrFO₂ 314.99 Bromomethyl, fluorine substituent Synthesis of fluorinated pharmaceuticals
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (N/A) C₁₃H₁₇BBrO₂ 297.00 Bromophenyl Suzuki-Miyaura cross-coupling
2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (214360-74-4) C₁₃H₁₈BBrO₂ 297.00 Bromomethylphenyl Alkylation/arylation precursor

Key Differences:

Phosphorus-Boron Synergy : The main compound’s triphenylphosphorane group distinguishes it from simpler boronate esters, enhancing its stability and enabling interactions with biological targets (e.g., lipid metabolism enzymes) . In contrast, compounds like 2-(4-bromophenyl)-dioxaborolane lack phosphorus, limiting their therapeutic utility .

Substituent Effects : The trifluoromethyl group in 1030832-72-4 increases lipophilicity and electron-withdrawing effects, favoring reactivity in cross-coupling over biological activity . The fluorine in 1256360-47-0 improves metabolic stability but reduces steric bulk compared to the main compound’s benzyl-phosphorane system .

Safety Profiles : While the main compound is classified as WGK 3 , 2-(3-(bromomethyl)phenyl)-dioxaborolane (214360-74-4) carries a higher hazard (H314: causes severe skin burns ) due to its reactive bromomethyl group .

Biological Activity

Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane is a complex organophosphorus compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial properties, enzyme inhibition capabilities, and pharmacokinetic profiles.

Chemical Structure and Properties

  • Molecular Formula : C31H33BBrO2P
  • Molecular Weight : 559.3 g/mol
  • CAS Number : 302348-51-2
  • IUPAC Name : bromo-triphenyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-λ5-phosphane

Antimicrobial Activity

Recent studies have indicated that compounds similar to bromotriphenyl phosphane exhibit notable antimicrobial properties. For instance, a related study evaluated various synthesized compounds' Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against multidrug-resistant bacteria. The most potent compound in that series showed an MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL against XDR-S. Typhi .

CompoundMIC (mg/mL)MBC (mg/mL)
5a50100
5b2550
5c12.525
5d 6.25 12.5

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on alkaline phosphatase (ALP). The most effective derivative demonstrated an IC50 value of 1.469 ± 0.02 µM, indicating strong competitive inhibition . The enzyme kinetics were analyzed using the Lineweaver-Burk plot method.

Molecular Docking Studies

Molecular docking studies revealed critical interactions between bromotriphenyl phosphane and target proteins. For instance, it established several hydrogen bonds with key amino acids in the active site of ALP, which contributes to its inhibitory efficacy. The binding affinity was quantified with a Gibbs free energy change (ΔG) of -7.5648 kCal/mole, suggesting favorable interactions with the target protein .

Pharmacokinetic Profile

The pharmacokinetic evaluation showed that bromotriphenyl phosphane adheres to Lipinski's Rule of Five, indicating good drug-like properties. However, it was noted that this compound does not cross the blood-brain barrier (BBB), which may limit its central nervous system applications . The compound's absorption characteristics were also assessed:

PropertyValue
GI AbsorptionHigh
BBB PermeantNo
Log Kp (skin permeation)-6.29 cm/s

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